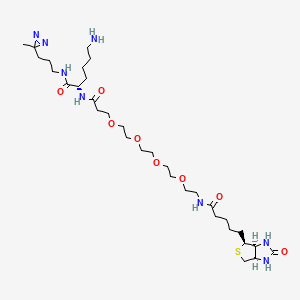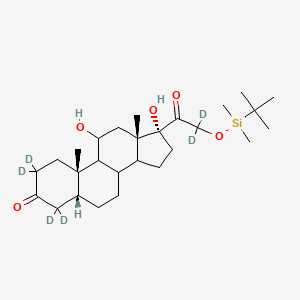
5beta-Dihydrocortisol 21-O-tert-butyldimethylsilyl ether-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique structure, which includes a docosahexaenoic acid (DHA) moiety linked to a nicotinamide group through a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of the docosahexaenoic acid (DHA) derivative. The DHA is first converted into its corresponding amide by reacting with ethylenediamine. This intermediate is then treated with a disulfide-containing reagent to introduce the disulfide linkage. Finally, the nicotinamide group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors. The process begins with the extraction of DHA from natural sources such as fish oil. The DHA is then purified and subjected to the same synthetic steps as described above, but on a larger scale. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Compound 5 undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in Compound 5 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to yield the corresponding thiols.
Substitution: The nicotinamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to modify the nicotinamide group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various nicotinamide derivatives.
Scientific Research Applications
Compound 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways due to its disulfide bond.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Compound 5 involves its interaction with cellular proteins through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiol groups that can interact with cysteine residues in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide groups but different linkages.
Docosahexaenoic acid derivatives: Compounds with DHA moieties but different functional groups.
Uniqueness
Compound 5 is unique due to its combination of a DHA moiety and a nicotinamide group linked through a disulfide bond. This structure allows it to participate in redox reactions and interact with cellular proteins in a way that is distinct from other similar compounds.
Properties
Molecular Formula |
C27H46O5Si |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(5R,10S,11S,13S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxy-2,2-dideuterioacetyl]-2,2,4,4-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h17,19-21,23,29,31H,8-16H2,1-7H3/t17-,19?,20?,21+,23?,25+,26+,27+/m1/s1/i10D2,14D2,16D2 |
InChI Key |
HQYMHUSQVJGGKS-QIVSLLCGSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])O[Si](C)(C)C(C)(C)C)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



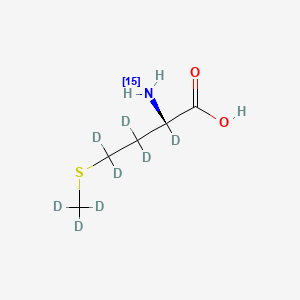
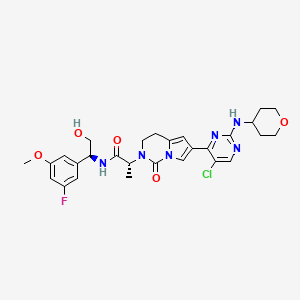
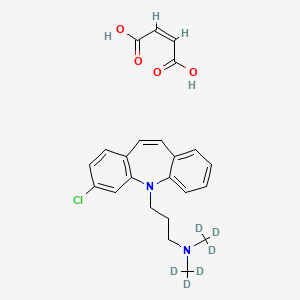
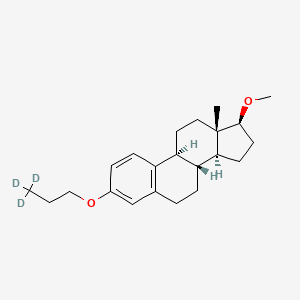
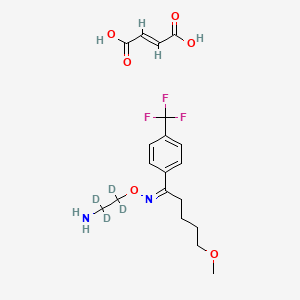
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
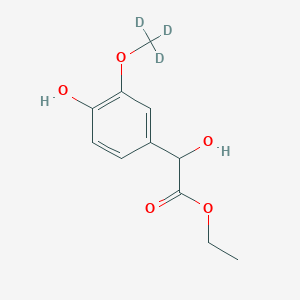
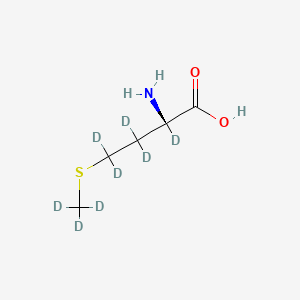
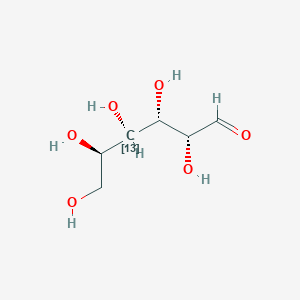
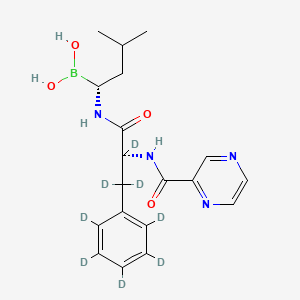
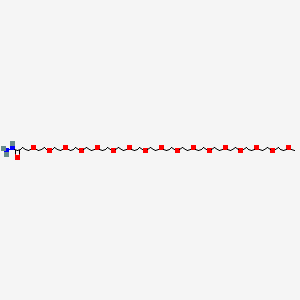
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)
